![molecular formula C14H14N2O2 B3829447 3-methyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B3829447.png)
3-methyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime
Overview
Description
3-methyl-6-phenyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PHNO and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
PHNO acts as a selective dopamine D3 receptor agonist, which means that it binds to and activates these receptors in the brain. This activation leads to an increase in dopamine release, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects
PHNO has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine release, PHNO has also been shown to increase the release of norepinephrine and serotonin in the brain. This can lead to a variety of effects, including increased alertness, improved mood, and decreased anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of PHNO for lab experiments is its selectivity for dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in the brain and for developing new therapeutic agents for neurological disorders. However, one limitation of PHNO is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of potential future directions for research on PHNO. One area of interest is in the development of new therapeutic agents for the treatment of drug addiction and other neurological disorders. Another area of interest is in the study of the long-term effects of PHNO on the brain and body. Additionally, there is potential for the development of new imaging agents based on PHNO, which could be used to study the dopamine D3 receptor in vivo.
Scientific Research Applications
PHNO has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where PHNO has been shown to act as a selective dopamine D3 receptor agonist. This makes it a potential therapeutic agent for the treatment of drug addiction and other neurological disorders.
properties
IUPAC Name |
(NZ)-N-(3-methyl-6-phenyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-14-12(15-17)7-11(8-13(14)18-16-9)10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKVXKKYZIJVKB-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NO)CC(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC2=C1/C(=N\O)/CC(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-N-hydroxy-3-methyl-6-phenyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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